molecular formula C22H26FN3O3S B11446768 Propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11446768
M. Wt: 431.5 g/mol
InChI Key: FHIJWBAVZBHVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

PROPAN-2-YL 5-(3-FLUOROPHENYL)-7-METHYL-2-[(2-METHYLPROPYL)SULFANYL]-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26FN3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H26FN3O3S/c1-11(2)10-30-22-25-19-18(20(27)26-22)17(14-7-6-8-15(23)9-14)16(13(5)24-19)21(28)29-12(3)4/h6-9,11-12,17H,10H2,1-5H3,(H2,24,25,26,27)

InChI Key

FHIJWBAVZBHVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.